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Compound of Interest

Compound Name: 6-Piperidinonicotinic acid

Cat. No.: B057397 Get Quote

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for benchmarking 6-piperidinonicotinic acid
against established industry standards across three potential, biologically relevant target

classes: the G-protein coupled receptor GPR109A, nicotinic acetylcholine receptors (nAChRs),

and protein kinases. Due to the limited publicly available data on the specific biological activity

of 6-piperidinonicotinic acid, this document serves as a methodological guide, offering the

necessary protocols and comparative data on industry standards to enable a thorough

evaluation of this compound.

Introduction to 6-Piperidinonicotinic Acid
6-Piperidinonicotinic acid is a derivative of nicotinic acid (niacin), characterized by a

piperidine ring attached to the pyridine core. This structural modification suggests several

potential pharmacological activities. As a nicotinic acid derivative, it may act as an agonist at

the GPR109A receptor, a target for treating dyslipidemia and inflammation.[1] The presence of

the piperidine moiety, a common scaffold in central nervous system (CNS) active compounds,

suggests potential interactions with neuronal targets such as nicotinic acetylcholine receptors.

Furthermore, the general structure of 6-piperidinonicotinic acid makes it a candidate for

screening against various protein kinases, a major class of drug targets.
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GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2) is the receptor for

nicotinic acid and is involved in the inhibition of lipolysis in adipocytes.[1] Agonists of this

receptor are of interest for the treatment of dyslipidemia.

Industry Standard GPR109A Agonists
Niacin and Acipimox are well-characterized GPR109A agonists used in clinical practice, making

them suitable industry standards for comparison.

Compound Target
EC50 (Human
GPR109A)

Therapeutic Use

Niacin (Nicotinic Acid) GPR109A ~1 µM Dyslipidemia

Acipimox GPR109A ~10 µM Dyslipidemia

GPR109A Signaling Pathway
Activation of GPR109A by an agonist leads to the inhibition of adenylyl cyclase and a reduction

in intracellular cAMP levels.
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Prepare membranes from
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Incubate membranes, radioligand,
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Prepare serial dilutions of
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Prepare radioligand
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Assay Setup

Kinase Reaction

Detection & Analysis

Prepare kinase, substrate,
and ATP solution

Pre-incubate kinase with
inhibitor

Prepare serial dilutions of
6-Piperidinonicotinic Acid

Initiate reaction by
adding ATP/substrate mix

Incubate to allow
phosphorylation

Detect phosphorylated substrate
(e.g., luminescence, fluorescence)

Calculate IC50 from
dose-response curve
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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